2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide
Beschreibung
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group at position 5 and an acetamide moiety at position 2. The acetamide side chain is further modified with a phenethyl group (N-(2-phenylethyl)), contributing to its lipophilic character. The molecular formula is C₁₇H₁₅BrN₃O₂, with an average mass of 408.202 g/mol and a monoisotopic mass of 407.008095 g/mol . The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems.
Eigenschaften
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-15-8-4-7-14(11-15)18-22-21-17(24-18)12-16(23)20-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQMFJNGKNAYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Acetamide formation: The final step involves the reaction of the oxadiazole derivative with 2-phenylethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Continuous flow synthesis: This technique allows for better control over reaction conditions and can improve the efficiency of the synthesis.
Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Medicinal chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Biological studies: It is used in studies to understand the biological activities of oxadiazole derivatives and their interactions with biological targets.
Material science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and the phenylethyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
The 1,3,4-oxadiazole ring is a common pharmacophore in medicinal chemistry. Key structural analogs differ in substituents at positions 2 and 5:
Key Observations :
- Bromine Position : The 3-bromophenyl group in the target compound may offer distinct electronic and steric effects compared to 2-bromophenyl analogs (e.g., ), influencing receptor binding .
- Chlorine vs. Bromine : Chlorophenyl derivatives () show antimicrobial activity, suggesting halogen size and polarity impact bioactivity .
Acetamide Side Chain Modifications
The N-phenethyl group in the target compound contrasts with:
- N-Benzothiazol-2-yl (): Enhances π-stacking interactions in anticancer agents (e.g., compound 2a, 80% yield, 201°C mp) .
- N-(3,5-Difluorobenzyl) (): Combines lipophilicity with electron-withdrawing effects .
Antimicrobial Activity
- N-Substituted 5-(4-Chlorophenyl) Derivatives (): Compounds 6f and 6o demonstrated potent antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) with low cytotoxicity .
- Indole-Based Oxadiazoles (): Derivatives like 8t–8w showed moderate α-glucosidase and butyrylcholinesterase inhibition, suggesting metabolic enzyme targeting .
Anticancer Activity
- Benzofuran–Oxadiazole Hybrids (): Compound 2a (3-chlorophenyl) exhibited laccase catalysis and antimicrobial effects, hinting at dual mechanisms .
- Thiazolidinone-Oxadiazole Conjugates (): Derivatives like 2c (mp 470–471 K) showed cytotoxicity via isatin moieties, a known anticancer scaffold .
Enzyme Inhibition
- Sulfanyl Acetamides (): Phthalazinone-oxadiazole hybrids (e.g., 4b, 4c) were synthesized for anti-proliferative screening, though specific data are pending .
Biologische Aktivität
The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16BrN3O2
- Molecular Weight : 366.22 g/mol
- CAS Number : 1251688-37-5
- SMILES Notation : O=C(Cc1nnc(o1)c1cccc(c1)Br)NCCc1ccc(cc1)Cl
The structure features a bromophenyl group attached to an oxadiazole ring, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested for their efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 50 |
| Similar Oxadiazole A | Staphylococcus aureus | 18 | 25 |
| Similar Oxadiazole B | Pseudomonas aeruginosa | 12 | 100 |
The above table illustrates the comparative antimicrobial activity of the compound against common bacterial strains. The inhibition zones indicate the effectiveness of the compound in preventing bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been explored. Research indicates that these compounds can inhibit key inflammatory mediators, potentially making them suitable candidates for treating inflammatory diseases.
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes and reduction in prostaglandin synthesis, which are critical in the inflammatory response.
Cytotoxicity and Anticancer Potential
Studies have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promise in targeting cancer cells while sparing normal cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | 5 |
| MCF7 (Breast Cancer) | 20 | 4 |
| A549 (Lung Cancer) | 10 | 6 |
The selectivity index indicates the compound's potential for targeted therapy with reduced toxicity to normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
